Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid: An In-depth Technical Guide
Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a feasible synthetic pathway, detailed experimental protocols, and expected quantitative data. The synthesis involves a two-step process starting from a commercially available precursor, proceeding through a key intermediate, to yield the final product. The methodologies described are based on established organic chemistry principles and analogous reactions reported in the scientific literature.
Synthetic Pathway Overview
The synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid can be efficiently achieved in two primary steps. The first step involves the etherification of a suitable bromodifluorophenol precursor via a Williamson ether synthesis to introduce the n-hexyloxy side chain. The resulting aryl bromide is then converted to the target boronic acid through a lithium-halogen exchange followed by borylation and subsequent hydrolysis.
Caption: Overall synthetic workflow for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps.
Step 1: Synthesis of 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene
This procedure utilizes the Williamson ether synthesis to form the hexyl ether.
Materials:
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1-Bromo-2,3-difluoro-4-hydroxyphenol
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1-Bromohexane
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2,3-difluoro-4-hydroxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
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Stir the suspension at room temperature for 15 minutes.
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Add 1-bromohexane (1.2 eq) to the mixture.
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Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene as a colorless oil.
Step 2: Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
This step involves a lithium-halogen exchange followed by borylation and hydrolysis.
Materials:
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1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate (B(O-iPr)₃)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (HCl), aqueous solution
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Diethyl ether
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene (1.0 eq) and dissolve it in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).
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Extract the mixture with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by washing with cold pentane to afford 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid as a white solid.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis. The yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Bromo-2,3-difluoro-4-hydroxyphenol | N/A | C₆H₃BrF₂O | 224.99 | Starting Material |
| 1-Bromohexane | 111-25-1 | C₆H₁₃Br | 165.07 | Reagent |
| 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene | N/A | C₁₂H₁₅BrF₂O | 309.15 | Intermediate |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Reagent |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Reagent |
| 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | 121219-20-3 | C₁₂H₁₇BF₂O₃ | 258.07 | Final Product[1] |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Purity (%) (after purification) |
| 1. Williamson Ether Synthesis | 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene | 80-95 | >98 |
| 2. Lithiation-Borylation | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | 70-85 | >98 |
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and the relationships between the key steps.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Logical relationships of reagents in the borylation step.
Characterization of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
The structure and purity of the final product should be confirmed by standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the n-hexyloxy chain, and a broad singlet for the B(OH)₂ protons. The aromatic signals will exhibit splitting patterns consistent with the substitution on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the n-hexyloxy group, and the carbon atom attached to the boron, which may be broad.
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¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the neighboring aromatic protons.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (258.07 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
This guide provides a comprehensive framework for the synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.
